6-[3-(Trifluoromethoxy)phenyl]nicotinic acid
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Overview
Description
6-[3-(Trifluoromethoxy)phenyl]nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.21 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by cyclization and decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[3-(Trifluoromethoxy)phenyl]nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can modulate various signaling pathways and biochemical processes .
Comparison with Similar Compounds
6-(Trifluoromethyl)nicotinic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)benzoic acid: Lacks the nicotinic acid moiety but contains the trifluoromethoxy group.
Uniqueness: 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid is unique due to the presence of both the trifluoromethoxy group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Biological Activity
6-[3-(Trifluoromethoxy)phenyl]nicotinic acid, a compound characterized by the incorporation of a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Chemical Formula : C10H8F3NO3
- CAS Number : 197847-91-9
- Molecular Weight : 251.17 g/mol
The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting certain enzymes associated with cancer and viral replication. For instance, derivatives of nicotinic acid have been explored for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H function, which is crucial for viral replication .
- Interaction with Ion Channels : The compound may interact with transient receptor potential (TRP) channels, which are involved in various sensory responses and could play a role in pain modulation and inflammation .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | 0.15–5.57 | Staphylococcus aureus (MRSA) |
2.34–44.5 | Enterococcus faecalis (VRE) | |
0.29–2.34 | Mycobacterium marinum |
These results indicate a promising profile for further development as an antimicrobial agent .
Case Studies
- HIV Inhibition : A study reported that among a series of compounds developed based on the nicotinic acid scaffold, several derivatives exhibited significant inhibition of HIV-1 replication in cell-based assays. The selectivity index reached up to 10 for some compounds, indicating their potential as dual-target inhibitors .
- Cancer Cell Proliferation : Research has indicated that nicotinic acid derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways associated with cell growth and survival .
Synthesis and Stability
The synthesis of this compound involves the use of palladium-catalyzed coupling reactions, which allow for the introduction of the trifluoromethoxy group at specific positions on the aromatic ring. This method has proven efficient and scalable, making it feasible for further research and development .
Stability Tests
The trifluoromethoxy group confers remarkable stability to the compound under various conditions, which is advantageous for pharmaceutical applications. Studies have shown that it remains intact during hydrolysis and other chemical transformations that typically affect similar compounds .
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRMIDAWXMTKGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647045 |
Source
|
Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-91-9 |
Source
|
Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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